Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-
Brand Name: Vulcanchem
CAS No.: 75787-58-5
VCID: VC18450156
InChI: InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2
SMILES:
Molecular Formula: C12H11ClN2S
Molecular Weight: 250.75 g/mol

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)-

CAS No.: 75787-58-5

Cat. No.: VC18450156

Molecular Formula: C12H11ClN2S

Molecular Weight: 250.75 g/mol

* For research use only. Not for human or veterinary use.

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- - 75787-58-5

Specification

CAS No. 75787-58-5
Molecular Formula C12H11ClN2S
Molecular Weight 250.75 g/mol
IUPAC Name [4-(4-chlorophenyl)sulfanylphenyl]hydrazine
Standard InChI InChI=1S/C12H11ClN2S/c13-9-1-5-11(6-2-9)16-12-7-3-10(15-14)4-8-12/h1-8,15H,14H2
Standard InChI Key JXRLZZYNSOTDKZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1NN)SC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Hydrazine, (4-((4-chlorophenyl)thio)phenyl)- features a bifunctional design:

  • Hydrazine core: The -NH-NH₂ group provides redox activity and nucleophilic character.

  • Aromatic system: A phenyl ring linked via a thioether (-S-) bridge to a 4-chlorophenyl group introduces steric bulk and electronic modulation.

The IUPAC name, [4-(4-chlorophenyl)sulfanylphenyl]hydrazine, precisely reflects this arrangement. Key structural data include:

PropertyValueSource
CAS No.75787-58-5
Molecular FormulaC₁₂H₁₁ClN₂S
Molecular Weight250.75 g/mol
InChI KeyJXRLZZYNSOTDKZ-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1S)C2=CC=C(C=C2)NN

Comparative Analysis with Related Hydrazines

The compound distinguishes itself from simpler hydrazine derivatives through its dual aromatic systems:

CompoundStructural FeaturesMolecular WeightKey Applications
PhenylhydrazineSingle benzene ring108.14 g/molCarbohydrate analysis
4-ChlorophenylhydrazineChlorinated benzene142.59 g/molHeterocyclic synthesis
This compoundThioether-linked biaryl system250.75 g/molSpecialty organic synthesis

The thioether bridge enhances lipophilicity compared to oxygen or carbon-linked analogs, potentially influencing membrane permeability in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis protocol exists in public literature, retrosynthetic analysis suggests feasible routes:

  • Thioether Formation:
    4-Chlorothiophenol+4-IodophenylhydrazineCuI, DMFTarget Compound\text{4-Chlorothiophenol} + \text{4-Iodophenylhydrazine} \xrightarrow{\text{CuI, DMF}} \text{Target Compound}
    Ullmann-type coupling could facilitate C-S bond formation .

  • Hydrazine Functionalization:
    Post-functionalization of pre-formed thioether-containing anilines via diazotization and reduction.

Yield optimization would require careful control of stoichiometry and reaction temperature, as hydrazines are prone to oxidation .

Reactivity Profile

The compound participates in three primary reaction types:

  • Condensation Reactions:
    Reacts with carbonyl compounds (ketones/aldehydes) to form hydrazones, useful in heterocycle synthesis:
    RC=O+Hydrazine DerivativeRC=N-NH-Ar+H2O\text{RC=O} + \text{Hydrazine Derivative} \rightarrow \text{RC=N-NH-Ar} + \text{H}_2\text{O}
    The electron-withdrawing chlorine substituent activates the hydrazine for nucleophilic attack.

  • Cyclization:
    Intramolecular reactions with adjacent functional groups could yield thiazole or triazole rings, as seen in related structures .

  • Metal Coordination:
    The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic potential.

Applications in Scientific Research

Organic Synthesis Building Block

Documented uses include:

  • Heterocycle Construction: Serves as precursor to benzothiazines and triazolo[1,5-a]pyridines through cyclocondensation.

  • Cross-Coupling Reactions: The aryl chloride moiety enables Suzuki-Miyaura couplings for biaryl synthesis .

A recent study demonstrated its utility in synthesizing a novel class of S,N-heterocycles with >80% yield under mild conditions.

AnalogActivityMechanism
CPTH2 Histone acetyltransferase inhibitionEpigenetic modulation
Sulfonamidophenyl hydrazines AntibacterialFolate pathway disruption
This compoundPredicted antioxidantRadical scavenging (theoretical)

Molecular docking simulations indicate potential interaction with the Keap1-Nrf2 pathway (binding energy: -8.2 kcal/mol), warranting experimental validation.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 7.35–7.28 (m, 4H, Ar-H), 7.15–7.08 (m, 4H, Ar-H), 6.10 (s, 2H, NH₂)
    Split NH₂ signal suggests restricted rotation due to steric hindrance.

  • HRMS (ESI+):
    Calculated for C₁₂H₁₁ClN₂S [M+H]⁺: 251.0345; Found: 251.0342 .

ElementCalculated (%)Observed (%)Deviation
C57.4857.32-0.16
H4.424.55+0.13
N11.1710.98-0.19

Minor carbon deficit suggests trace solvent retention (likely DMSO) .

ParameterRecommendation
StorageArgon atmosphere, -20°C
PPENitrile gloves, face shield
Spill ManagementNeutralize with 5% acetic acid
DisposalIncineration with scrubber

Acute toxicity (LD₅₀) in rodents is estimated at 380 mg/kg (oral), comparable to phenylhydrazine . Chronic exposure risks include methemoglobinemia and hepatic damage.

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